molecular formula C4H6CoO4.4H2O<br>Co(C2H3O2)2<br>C4H6CoO4 B1219435 Cobalt(II) acetate CAS No. 71-48-7

Cobalt(II) acetate

Cat. No. B1219435
CAS RN: 71-48-7
M. Wt: 177.02 g/mol
InChI Key: QAHREYKOYSIQPH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08207365B2

Procedure details

The reaction was carried out in a glove box and solvents were degassed prior to use. The polymer 4 (95 mg, 0.16 mmol) was dissolved in dichloromethane (2 mL) in a vial charged with a stir bar. A solution of cobalt acetate tetrahydrate (49.8 mg, 0.20 mmol) in methanol (2 mL) was added slowly to the vial, resulting in precipitation of a red-brown powder. After the suspension was stirred at rt for 3 h, additional methanol (6 mL) was added to precipitate more solid. The solid was collected by filtration, washed with 1/10 dichloromethane/methanol (2×10 mL) and methanol (10 mL), and dried under high vacuum to give the desired product Co(II)(4) (99 mg, 95%). Using a similar procedure, Co(II)(2), Co(II)(3), Co(II)(5), Co(II)(6), and Co(II)(7) were synthesized.
[Compound]
Name
polymer 4
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
49.8 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.O.O.O.[C:5]([O-:8])(=[O:7])[CH3:6].[Co+2:9].[C:10]([O-:13])(=[O:12])[CH3:11]>ClCCl.CO>[C:5]([O-:8])(=[O:7])[CH3:6].[Co+2:9].[C:10]([O-:13])(=[O:12])[CH3:11] |f:0.1.2.3.4.5.6,9.10.11|

Inputs

Step One
Name
polymer 4
Quantity
95 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
49.8 mg
Type
reactant
Smiles
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the suspension was stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was carried out in a glove box
CUSTOM
Type
CUSTOM
Details
solvents were degassed
ADDITION
Type
ADDITION
Details
a vial charged with a stir bar
CUSTOM
Type
CUSTOM
Details
resulting in precipitation of a red-brown powder
CUSTOM
Type
CUSTOM
Details
to precipitate more solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with 1/10 dichloromethane/methanol (2×10 mL) and methanol (10 mL)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 99 mg
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.